molecular formula C19H24N2O4 B253406 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide

3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide

Cat. No. B253406
M. Wt: 344.4 g/mol
InChI Key: VFRMRZIUTCLEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide, also known as TMB, is a chemical compound that has been extensively studied for its potential use in scientific research. TMB is a benzamide derivative that has been shown to have a range of biological effects, including the ability to modulate certain receptors in the brain. In

Scientific Research Applications

3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its ability to modulate certain receptors in the brain, specifically the sigma-1 receptor. This receptor has been implicated in a range of neurological disorders, including depression, anxiety, and schizophrenia. This compound has been shown to have a high affinity for the sigma-1 receptor and can modulate its activity in vitro and in vivo. This makes this compound a potential candidate for the development of new treatments for these disorders.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in a range of cellular processes, including calcium signaling, protein folding, and mitochondrial function. By modulating the activity of this receptor, this compound can potentially have a range of biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress. This compound has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. These effects make this compound a potential candidate for the development of new treatments for a range of diseases, including neurodegenerative disorders and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various cellular processes. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have been used to modulate the sigma-1 receptor. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide. One area of interest is the development of new treatments for neurological disorders, such as depression, anxiety, and schizophrenia, that target the sigma-1 receptor. Another area of interest is the potential use of this compound as a tool for studying the role of the sigma-1 receptor in various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential effects on other receptors and cellular processes.

Synthesis Methods

The synthesis of 3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide involves the reaction of 4-methyl-2-pyridinecarboxylic acid with 3,4,5-triethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the solvent and temperature used.

properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

3,4,5-triethoxy-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C19H24N2O4/c1-5-23-15-11-14(12-16(24-6-2)18(15)25-7-3)19(22)21-17-10-13(4)8-9-20-17/h8-12H,5-7H2,1-4H3,(H,20,21,22)

InChI Key

VFRMRZIUTCLEDD-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC(=C2)C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC=CC(=C2)C

Origin of Product

United States

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